molecular formula C16H30Cl2N2 B12745674 N,N,N,N',N',N',2,5-Octamethyl-1,4-benzenedimethanaminium dichloride CAS No. 122413-76-7

N,N,N,N',N',N',2,5-Octamethyl-1,4-benzenedimethanaminium dichloride

Cat. No.: B12745674
CAS No.: 122413-76-7
M. Wt: 321.3 g/mol
InChI Key: NNJSUYMCGHAQKA-UHFFFAOYSA-L
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Description

N,N,N,N’,N’,N’,2,5-Octamethyl-1,4-benzenedimethanaminium dichloride is a quaternary ammonium compound It is characterized by the presence of multiple methyl groups attached to the nitrogen atoms and the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N,N,N’,N’,N’,2,5-Octamethyl-1,4-benzenedimethanaminium dichloride typically involves the quaternization of a suitable precursor. One common method is the reaction of 2,5-dimethyl-1,4-benzenedimethanol with methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to ensure complete quaternization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor and the product is continuously removed. This method ensures high efficiency and yield. The reaction conditions, such as temperature and pressure, are carefully controlled to optimize the production process.

Chemical Reactions Analysis

Types of Reactions

N,N,N,N’,N’,N’,2,5-Octamethyl-1,4-benzenedimethanaminium dichloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the quaternary ammonium group to tertiary amines.

    Substitution: The methyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Halogenating agents like chlorine or bromine can be used for substitution reactions.

Major Products Formed

    Oxidation: N-oxides of the original compound.

    Reduction: Tertiary amines.

    Substitution: Halogenated derivatives of the compound.

Scientific Research Applications

N,N,N,N’,N’,N’,2,5-Octamethyl-1,4-benzenedimethanaminium dichloride has a wide range of applications in scientific research:

    Chemistry: Used as a phase transfer catalyst in organic synthesis.

    Biology: Investigated for its antimicrobial properties.

    Medicine: Potential use in drug delivery systems due to its ability to interact with biological membranes.

    Industry: Employed in the formulation of disinfectants and sanitizers.

Mechanism of Action

The mechanism of action of N,N,N,N’,N’,N’,2,5-Octamethyl-1,4-benzenedimethanaminium dichloride involves its interaction with cell membranes. The compound can disrupt the lipid bilayer, leading to cell lysis. This property is particularly useful in its antimicrobial applications. The molecular targets include membrane proteins and phospholipids, and the pathways involved are related to membrane integrity and permeability.

Comparison with Similar Compounds

Similar Compounds

  • N,N,N,N’,N’,N’,2,5-Hexamethyl-1,4-benzenedimethanaminium dichloride
  • N,N,N,N’,N’,N’,2,5-Decamethyl-1,4-benzenedimethanaminium dichloride

Uniqueness

N,N,N,N’,N’,N’,2,5-Octamethyl-1,4-benzenedimethanaminium dichloride is unique due to its specific methylation pattern, which imparts distinct chemical and physical properties. Compared to its analogs, it may exhibit different solubility, reactivity, and biological activity, making it suitable for specialized applications.

Properties

CAS No.

122413-76-7

Molecular Formula

C16H30Cl2N2

Molecular Weight

321.3 g/mol

IUPAC Name

[2,5-dimethyl-4-[(trimethylazaniumyl)methyl]phenyl]methyl-trimethylazanium;dichloride

InChI

InChI=1S/C16H30N2.2ClH/c1-13-9-16(12-18(6,7)8)14(2)10-15(13)11-17(3,4)5;;/h9-10H,11-12H2,1-8H3;2*1H/q+2;;/p-2

InChI Key

NNJSUYMCGHAQKA-UHFFFAOYSA-L

Canonical SMILES

CC1=CC(=C(C=C1C[N+](C)(C)C)C)C[N+](C)(C)C.[Cl-].[Cl-]

Origin of Product

United States

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